![molecular formula C10H13BN2O2 B7955985 {2-[Cyano(dimethylamino)methyl]phenyl}boronic acid](/img/structure/B7955985.png)
{2-[Cyano(dimethylamino)methyl]phenyl}boronic acid
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Overview
Description
{2-[Cyano(dimethylamino)methyl]phenyl}boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a dimethylamino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Cyano(dimethylamino)methyl]phenyl}boronic acid typically involves the reaction of 2-bromo-1-(dimethylaminomethyl)benzene with a boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[Cyano(dimethylamino)methyl]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Strong nucleophiles like organolithium reagents or Grignard reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
{2-[Cyano(dimethylamino)methyl]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {2-[Cyano(dimethylamino)methyl]phenyl}boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The cyano and dimethylamino groups can influence the reactivity and selectivity of the compound in various reactions by stabilizing intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyano and dimethylamino groups, making it less versatile in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of the cyano and dimethylamino groups, leading to different reactivity and applications.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
The presence of both cyano and dimethylamino groups in {2-[Cyano(dimethylamino)methyl]phenyl}boronic acid provides unique electronic and steric properties that enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications.
Properties
IUPAC Name |
[2-[cyano(dimethylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11(14)15/h3-6,10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFKMWZXWBBDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(C#N)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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